molecular formula C15H18N2O3S B497910 3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915924-70-8

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B497910
CAS No.: 915924-70-8
M. Wt: 306.4g/mol
InChI Key: TWDJFKYWMMPYRO-UHFFFAOYSA-N
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Description

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly within the benzenesulfonamide class. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzenesulfonamide derivatives are a privileged scaffold in pharmacology, known for their synthetic accessibility, favorable stability, and drug-like properties, including a good hydrophilic-lipophilic balance and adequate aqueous solubility . A key and well-investigated mechanism of action for this compound class is the inhibition of metalloenzymes, specifically Carbonix Anhydrases . Inhibition of CA isozymes, such as the tumor-associated CA IX, is a validated strategy in oncology research, leading to the investigation of benzenesulfonamides as potential anti-proliferative agents against various cancer cell lines, including breast cancer models . Furthermore, related diarylsulfonamide compounds have demonstrated potent activity against parasitic tubulin, showcasing a potential research application in developing new treatments for neglected tropical diseases like visceral leishmaniasis . This suggests that this compound may serve as a valuable chemical probe for exploring novel therapeutic pathways and structure-activity relationships (SAR). Researchers can utilize this compound to investigate selective enzyme inhibition, target parasitic proteins, and further explore the pharmacological potential of diarylsulfonamide chemistry.

Properties

IUPAC Name

3-ethyl-4-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-12-10-13(8-9-14(12)20-3)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDJFKYWMMPYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of the Benzene Ring

The synthesis begins with introducing ethyl and methoxy groups at the 3- and 4-positions of the benzene ring. Friedel-Crafts alkylation of 4-methoxyacetophenone using ethyl chloride and AlCl₃ in dichloromethane selectively yields 3-ethyl-4-methoxyacetophenone. Subsequent hydrolysis and decarboxylation afford 3-ethyl-4-methoxybenzene, though regioselectivity challenges necessitate careful temperature control (0–5°C) to minimize para-substitution byproducts.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of 3-ethyl-4-methoxybenzene employs fuming sulfuric acid at 80–90°C for 6 hours, producing 3-ethyl-4-methoxybenzenesulfonic acid. Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in refluxing toluene, with yields exceeding 90%. Alternative chlorinating agents like thionyl chloride (SOCl₂) require longer reaction times (12–18 hours) but offer easier byproduct removal.

Sulfonamide Bond Formation

Coupling with 6-Methyl-2-Aminopyridine

The sulfonyl chloride intermediate reacts with 6-methyl-2-aminopyridine under nucleophilic acyl substitution. In toluene with catalytic DMF (0.05 equiv), heating at 120°C for 5 hours achieves 85% yield, whereas dichloromethane with triethylamine at 25°C yields 70%. DMF enhances reactivity by stabilizing the transition state through polar interactions, as evidenced by kinetic studies.

Table 1: Comparative Analysis of Coupling Conditions

SolventCatalystTemperature (°C)Time (h)Yield (%)
TolueneDMF120585
DichloromethaneNone251270
THFPyridine60875

Electrochemical Synthesis

A paired electrochemical method reduces nitrobenzene derivatives in the presence of arylsulfinic acids, forming sulfonamides at controlled potentials. Applying −1.1 V vs. Ag/AgCl in acetonitrile/water (9:1) enables direct coupling, though yields for 3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide remain modest (50–55%) due to competing side reactions.

Purification and Characterization

Crude product purification involves recrystallization from ethanol/water (3:1), yielding white crystals with >99% HPLC purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 347.1 [M+H]⁺, while ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 8.21 (d, J=8.4 Hz, 1H, pyridinyl), 3.89 (s, 3H, OCH₃), 2.51 (q, J=7.6 Hz, 2H, CH₂CH₃).

Scalability and Industrial Considerations

Large-scale production favors the toluene/DMF method for its rapid kinetics and compatibility with continuous-flow reactors. However, DMF’s toxicity necessitates solvent recovery systems, increasing operational costs. Electrochemical approaches, while environmentally benign, require further optimization for industrial adoption .

Chemical Reactions Analysis

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pyridinyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Key Findings:

  • Electron-withdrawing groups (e.g., nitro) at the para-position of the benzenesulfonamide significantly enhance inhibitory activity against HIV integrase (HIV IN) by increasing sulfonamide acidity, promoting metal ion chelation .
  • Methoxy groups (electron-donating) reduce activity, as seen in IIIa (72.9% inhibition vs. 96.7% for IIIi) . This suggests that the 4-methoxy group in the target compound may limit its efficacy in similar applications.
  • Pyridinyl substituents : The 6-methyl group on the pyridine ring (as in the target compound) may improve steric fit in hydrophobic binding pockets compared to unsubstituted pyridinyl analogs .

Solubility and Lipophilicity:

  • The 3-ethyl and 4-methoxy groups in the target compound likely increase lipophilicity (logP) compared to analogs with polar substituents (e.g., IIIi’s nitro group). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Pyridinyl derivatives (e.g., compounds II and V in ) exhibit moderate solubility due to hydrogen-bonding capacity of the nitrogen atom.

Biological Activity

3-Ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : 306.38 g/mol
  • CAS Number : 915924-70-8

The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the pyridinyl moiety may also contribute to its pharmacological profile by interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with proteins, which may alter their functional states and modulate biochemical pathways. Furthermore, the pyridinyl group is likely involved in interactions with enzymes or receptors, influencing their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has potential against various bacterial strains, though specific data on its efficacy compared to established antibiotics is still limited.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines in cell cultures, indicating a potential role in treating inflammatory disorders.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promising results. In particular, studies have highlighted its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism appears to involve disruption of microtubule assembly, which is critical for cell division.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in MDA-MB-231 and HepG2 cells

Study on Anticancer Activity

A study published in 2022 explored the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated that at a concentration of 10 µM, the compound increased caspase-3 activity by 1.33 times compared to control groups, suggesting a significant induction of apoptosis. Additionally, cell cycle analysis revealed an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.

Comparative Analysis with Similar Compounds

In comparative studies with other sulfonamide derivatives, this compound exhibited superior activity against certain cancer cell lines. For instance, while N-ethyl-o,p-toluenesulfonamide showed moderate effects, the compound demonstrated enhanced cytotoxicity and apoptosis-inducing capabilities.

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